molecular formula C20H17N3O4 B11014634 N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11014634
M. Wt: 363.4 g/mol
InChI Key: GSNTVLIPYNEGEB-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic small molecule featuring a benzimidazole core linked via an acetamide bridge to a 4-methylcoumarin moiety. Benzimidazole derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects , while the 4-methyl-2-oxocoumarin group is associated with anti-inflammatory and matrix metalloproteinase (MMP) inhibitory properties . The acetamide linker may enhance solubility and metabolic stability compared to hydrazide or ester analogs .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H17N3O4/c1-11-7-20(25)27-18-9-14(4-5-15(11)18)26-10-19(24)23-13-3-6-16-17(8-13)22-12(2)21-16/h3-9H,10H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

GSNTVLIPYNEGEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=C(N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Coupling with Chromenyl Acetate: The benzimidazole derivative is then coupled with 4-methyl-2-oxo-2H-chromen-7-yl acetate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield and purity, as well as scaling up the reaction conditions to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or chromenyl moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or chromenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The chromenyl moiety might also contribute to its biological effects by interacting with different molecular pathways.

Comparison with Similar Compounds

Coumarin-Linked Acetohydrazides ()

Compounds 2k and 2l in share the 4-methyl-2-oxo-2H-chromen-7-yloxy group but differ in their linkage (acetohydrazide instead of acetamide) and substituents (benzylidene or allylidene groups vs. benzimidazole). The acetamide in the target compound may confer greater hydrolytic stability than the hydrazide group in 2k/2l , which is prone to degradation under acidic conditions .

Isoindole-Based Acetamides ()

Compounds 13g–13l feature isoindole-1,3-dione cores linked to substituted phenylacetamides. While these lack the benzimidazole and coumarin motifs, their structural complexity and hydroxylalkyloxy side chains suggest enhanced water solubility compared to the target compound. The benzimidazole in the target molecule may offer stronger π-π stacking interactions in enzyme binding .

Indole-Derived Analogs ()

Compound K (2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide) shares the 4-methylcoumarin group but incorporates an indole-derived fragment instead of benzimidazole.

Benzodioxol Derivative ()

The compound N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide replaces the benzimidazole with a benzodioxol group. The benzodioxol moiety’s electron-rich oxygen atoms could enhance solubility but reduce lipophilicity, affecting membrane permeability compared to the target compound’s benzimidazole .

Pharmacological and Physicochemical Properties

Data Table: Comparative Analysis

Compound Name/ID Molecular Formula Key Functional Groups Yield (%) Potential Applications
Target Compound C₂₀H₁₇N₃O₅* Benzimidazole, Coumarin, Acetamide N/A MMP Inhibition, Anticancer
2k () C₁₉H₁₆N₄O₆ Coumarin, Benzylidene, Hydrazide 24 Antimicrobial
13h () C₃₀H₃₀N₂O₆ Isoindole, Hydroxyoctyloxy, Acetamide 59 MMP-7/13 Inhibition
K () C₂₁H₁₆N₂O₆ Coumarin, Indole-3-ylidene, Acetamide N/A Antiproliferative
Compound C₁₉H₁₅NO₆ Benzodioxol, Coumarin, Acetamide N/A Not Reported

*Theoretical formula based on structural analogy.

Key Findings

  • MMP Inhibition : highlights acetamide-linked isoindoles as dual MMP-7/-13 inhibitors. The target compound’s benzimidazole may enhance selectivity for MMP subtypes due to its rigid aromatic system .
  • Solubility : The hydroxylalkyloxy chains in 13h improve aqueous solubility (>50 µg/mL), whereas the target compound’s benzimidazole and coumarin may limit solubility, necessitating formulation adjustments .
  • Metabolic Stability : Acetamide linkages (as in the target compound) are generally more stable than hydrazides (e.g., 2k/2l ), which undergo rapid hydrolysis in vivo .

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their broad pharmacological properties. The structure can be represented as follows:

  • Molecular Formula : C25H22N6O3
  • Molecular Weight : 454.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Specifically, it demonstrated an IC50 value of 3.11 ± 0.41 μM for COX-2 inhibition .
  • Anticancer Activity :
    • In vitro studies indicated that the compound induces apoptosis in cancer cell lines, such as MCF cells, with a significant reduction in tumor growth in animal models . The IC50 for cytotoxicity against U87 glioblastoma cell lines was reported at 45.2 ± 13.0 μM .
  • Transporter Inhibition :
    • The compound has shown improved inhibitory effects on concentrative nucleoside transporters (hCNT2 and rCNT2), which are important for nucleoside uptake in cells .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anticancer : Effective against various cancer cell lines.
  • Anti-inflammatory : Inhibits COX enzymes, reducing inflammation.
  • Antimicrobial : Demonstrated moderate activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindings
Morais et al. (2023)The compound showed significant anticancer properties with reduced tumor growth in vivo .
Bansal and Silakari (2012)Reviewed various benzimidazole derivatives, emphasizing their therapeutic potential across multiple diseases .
Ribeiro et al. (2021)Highlighted the structure-activity relationship (SAR) of benzimidazole derivatives, noting enhanced activity with specific substitutions .

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